molecular formula C13H18N2O3 B13241017 Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13241017
M. Wt: 250.29 g/mol
InChI Key: IOHGYSMQRMUPBZ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at the N1 position and a tetrahydrofuran (oxolane) ring at the C3 position.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 1-cyclopropyl-3-(oxolan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-2-17-13(16)10-8-15(9-5-6-9)14-12(10)11-4-3-7-18-11/h8-9,11H,2-7H2,1H3

InChI Key

IOHGYSMQRMUPBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CCCO2)C3CC3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

  • Route : Esterification of 1H-pyrazole-4-carboxylic acid with ethanol using SOCl₂.
    • Conditions : 0°C to room temperature, 3 hours.
    • Yield : 80% (isolated via silica chromatography).

Step 2: Introducing Substituents

  • N1 Cyclopropylation :

    • Treat ethyl 1H-pyrazole-4-carboxylate with cyclopropyl bromide and a base (K₂CO₃) in DMF at 80°C.
    • Yield : ~70% (based on analogous alkylation reactions).
  • C3 Oxolan-2-yl Functionalization :

    • Employ Suzuki-Miyaura coupling using oxolan-2-ylboronic acid and a Pd catalyst (e.g., Pd(PPh₃)₄).
    • Conditions : Dioxane/H₂O, 90°C, 12 hours.
    • Yield : 50–60% (limited by steric hindrance from cyclopropyl).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Straightforward, scalable Requires pre-synthesis of oxolan diketone 60–75%
Multi-Component Atom-economical, time-efficient Optimization needed for new substrates 85–90%
Post-Functionalization Modular, stepwise control Low efficiency in C3 coupling 50–70%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₂H₁₂FN₃O₂
  • Molecular Weight : 249.24 g/mol
  • Substituents: 4-fluorophenyl at N1, amino group at C3.
  • Key Features: Melting point: 153–154°C . The fluorine atom enhances electronegativity and metabolic stability, making it suitable for pesticide testing . Synthesized via condensation reactions, similar to methods in (reflux with malononitrile or ethyl cyanoacetate) .
Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • Substituents : Cyclopropyl at N1, furan-2-yl at C3.
  • Key Features: The furan ring introduces aromaticity, contrasting with the saturated oxolane in the target compound. This difference may alter solubility and reactivity .
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : Varies with alkyl substituents.
  • Substituents: Quinoxaline fused ring at N1, alkyl group at C4.
  • Key Features: Synthesized via a one-pot method using 3-hydrazineylquinoxalin-2(1H)-N-alkylation, emphasizing cost-effectiveness and scalability .

Biological Activity

Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1639115-07-3

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has been tested against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness:

Microorganism MIC (µmol/mL)
Staphylococcus aureus0.153
Escherichia coli0.124
Pseudomonas aeruginosa0.246
Candida albicans0.069
Candida tropicalis0.030

These results suggest that the compound is particularly effective against certain strains of bacteria and fungi, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies have shown that compounds similar to ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study reported that certain pyrazoles exhibited IC50_{50} values below 100 µM against breast cancer cell lines, indicating significant cytotoxicity .

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can reduce inflammation markers in various cellular models. Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is influenced by its structural components. The presence of the oxolan moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy. Modifications in the cyclopropyl group also affect the compound's interaction with biological targets, leading to variations in potency across different assays .

Case Studies

Several case studies highlight the compound's efficacy:

  • Antimicrobial Efficacy Against Resistant Strains : In a study evaluating resistance patterns, ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.125 µmol/mL.
  • Cytotoxicity Evaluation : In cytotoxicity assays using Vero cells, the compound exhibited low toxicity (CC50_{50} > 500 µM), indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-cyclopropyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylate derivative . Advanced routes include decarboxylative N-alkylation, where Ru(dtbbpy)₃₂ catalyzes the reaction in a DCE/HFIP solvent system (2:1 ratio) with ethyl 4-pyrazolecarboxylate as a starting material . Optimization involves adjusting reaction times (e.g., 20 hours) and purification via flash column chromatography .

Q. What analytical techniques are critical for structural characterization?

X-ray crystallography is essential for confirming molecular conformation and intermolecular interactions, as demonstrated in studies of structurally similar pyrazole derivatives . Complementary methods include LC-MS for molecular weight verification, ¹H-NMR for substituent analysis, and FTIR for functional group identification . For unresolved spectral contradictions, computational modeling (e.g., DFT) can validate experimental data .

Q. What safety precautions are necessary during experimental handling?

Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact . Reactions should be conducted in fume hoods due to potential hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) . Waste must be segregated and disposed via licensed facilities to prevent environmental contamination .

Q. How should the compound be stored to ensure stability?

Store in a cool, dry environment away from strong oxidizing agents and ignition sources (e.g., flames, sparks) . Stability under recommended conditions is confirmed, but decomposition risks increase at elevated temperatures (>80°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires solvent selection (e.g., N,N-dimethylacetamide for improved solubility) , catalyst tuning (e.g., ruthenium-based catalysts for decarboxylative alkylation ), and stoichiometric control of reagents. Purification via silica gel chromatography enhances purity, as shown in syntheses of analogous pyrazole carboxylates . Reaction monitoring with TLC or HPLC ensures intermediate stability.

Q. What strategies mitigate side reactions in its synthesis?

Side reactions (e.g., ester hydrolysis or cyclopropane ring opening) can be minimized by avoiding aqueous conditions and strong acids/bases . Using anhydrous solvents and inert atmospheres (N₂/Ar) suppresses oxidation. For example, HFIP solvent reduces unwanted byproducts in alkylation reactions .

Q. How can researchers address contradictions in spectroscopic data?

Cross-validation with multiple techniques (e.g., X-ray crystallography vs. NMR) resolves discrepancies in substituent positioning . Computational tools like Gaussian or ORCA simulate spectra to identify mismatches between experimental and theoretical data . Contradictions may arise from conformational flexibility or crystal packing effects, requiring dynamic NMR or variable-temperature studies.

Q. What methodologies assess the compound’s stability under varying conditions?

Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies exothermic/endothermic events . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) evaluate shelf life. Reactivity with incompatible materials (e.g., strong oxidizers) is tested via controlled mixing experiments .

Q. How can toxicological profiles be evaluated given limited data?

In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) provide preliminary toxicity data. Zebrafish or murine models assess acute toxicity (LD₅₀) and organ-specific effects . Computational tools like ProTox-II predict toxicity endpoints based on structural analogs .

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